5-(4-Nitrophenyl)oxazole
Overview
Description
5-(4-Nitrophenyl)oxazole (5-NPO) is an organic compound that belongs to the oxazole family. It is a yellow-orange solid that can be synthesized via a variety of methods, including the reaction of 4-nitrophenol with formaldehyde in the presence of ammonium acetate or ammonium chloride. 5-NPO has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In addition, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles.
Scientific Research Applications
Chemical Synthesis and Reactions : 5-(4-Nitrophenyl)oxazole is used in abnormal Diels–Alder reactions, which are key in synthesizing certain organic compounds. For instance, its reaction with tetracyanoethylene produces cycloadducts through oxazole ring opening, with a proposed zwitterionic mechanism involved (Ibata et al., 1992).
X-Ray Crystallography Studies : This compound is also significant in X-ray crystallography for understanding molecular structures. Research has involved studying its crystal structure to comprehend its chemical behavior and interactions (Ibata et al., 1987).
Drug Metabolism Studies : In pharmacology, this compound derivatives are examined for their metabolism in biological systems, such as in vivo metabolism studies in rats. This is crucial for drug development and understanding the pharmacokinetics of related compounds (Oruç et al., 2003).
Fluorescence Studies and Light Emitting Applications : Certain derivatives of this compound exhibit fluorescence. They have been studied for their light-emitting properties, which are relevant in materials science and sensor technology (Urut et al., 2018).
Biological Activity and Pharmacology : Various studies focus on its derivatives for potential biological activities, like antibacterial, antifungal, or antitubercular properties. This is essential in the search for new therapeutic agents (Samadhiya et al., 2014).
Organocatalytic Asymmetric Synthesis : It's used in the development of organocatalytic asymmetric Michael addition reactions. These reactions are pivotal in synthesizing chiral compounds, which have extensive applications in pharmaceuticals and asymmetric synthesis (Qiao et al., 2013).
Antioxidant and Urease Inhibition Studies : Research also explores its derivatives for antioxidant activities and urease inhibition, pertinent in developing treatments for diseases caused by oxidative stress and harmful bacteria (Khan et al., 2010).
Safety and Hazards
Future Directions
Oxazole and its derivatives, including 5-(4-Nitrophenyl)oxazole, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
The primary target of 5-(4-Nitrophenyl)oxazole is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. The inhibition of hCA II has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
This compound interacts with its target, hCA II, by acting as an isoform-selective inhibitor . The compound binds to the enzyme, reducing its activity and thereby influencing the biochemical processes in which the enzyme is involved .
Biochemical Pathways
The inhibition of hCA II by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are crucial for maintaining pH and fluid balance in the body. By inhibiting hCA II, this compound can influence these balances, with potential downstream effects on various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of hCA II activity . This can lead to changes in the physiological processes that hCA II is involved in, such as fluid and pH balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with hCA II . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Nitrophenyl)oxazole is not well-defined. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on other oxazole derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
Oxazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHVOMPLSSUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371811 | |
Record name | 5-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1014-23-9 | |
Record name | 5-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.